![molecular formula C19H21ClN2O3S B5212934 4-chloro-N-(4-methylphenyl)-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B5212934.png)
4-chloro-N-(4-methylphenyl)-3-(1-piperidinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives, including compounds similar to 4-chloro-N-(4-methylphenyl)-3-(1-piperidinylsulfonyl)benzamide, involves several steps, such as substituting the benzamide with a bulky moiety and introducing groups at the nitrogen atom of benzamide to enhance activity. For example, the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity have been documented, showing the importance of the piperidine nitrogen atom's basic quality in increasing activity (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as IR, NMR, and EI-MS spectral data. For instance, a study on 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides as potential therapeutic agents for Alzheimer’s disease provides insights into the structural confirmation and the role of substituents in enhancing the molecule's activity (Hussain et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives can lead to the formation of novel compounds with significant biological activities. For example, the preparation and characterization of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide demonstrate the complexity of reactions and the potential for discovering new CCR5 antagonists (Bi, 2014).
Physical Properties Analysis
The physical properties of piperidine derivatives, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments and applications. Studies such as the molecular interaction of specific antagonists with the CB1 cannabinoid receptor provide valuable data on the conformational stability and potential binding interactions of similar compounds (Shim et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, define the potential applications of piperidine derivatives. The synthesis and pharmacological effects of optically active derivatives highlight the importance of stereochemistry and the relationship between molecular structure and biological activity (Ashimori et al., 1991).
properties
IUPAC Name |
4-chloro-N-(4-methylphenyl)-3-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-14-5-8-16(9-6-14)21-19(23)15-7-10-17(20)18(13-15)26(24,25)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMBDDHZIITTDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-methylphenyl)-3-(1-piperidinylsulfonyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.